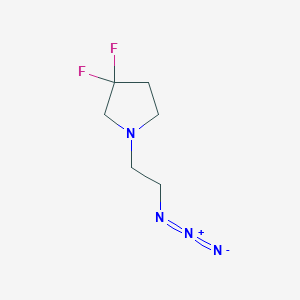

1-(2-Azidoethyl)-3,3-difluoropyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine involves various chemical reactions. For instance, it can be synthesized through [3+2] cycloaddition, a method pivotal in the creation of compounds with potential medicinal applications. Another method involves the use of sodium periodate, which gives rise to particles with a diameter of up to one micrometer .Applications De Recherche Scientifique

Synthesis and Building Blocks

1-(2-Azidoethyl)-3,3-difluoropyrrolidine serves as a valuable intermediate in the synthesis of various complex organic molecules. This compound's unique structural features make it a useful building block for synthesizing a wide range of heterocyclic compounds and for modifications in medicinal chemistry.

Synthesis of Difluoropyrrolidines : The synthesis of 3,3-difluoropyrrolidines has been achieved through efficient synthetic routes involving cyclization processes and nucleophilic additions. These processes highlight the utility of difluoropyrrolidine derivatives in organic synthesis, providing access to fluorinated heterocycles that are of interest in drug discovery and development (Xu et al., 2005), (McAlpine et al., 2015).

N-Heterocyclic Building Blocks : The compound has been utilized in the preparation of 2H-azirine-2-carbonyl azides, showcasing its role in generating new heterocyclic building blocks that undergo various rearrangements to produce biologically active molecules (Funt et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the incorporation of the difluoropyrrolidine scaffold has been explored to enhance the pharmacokinetic profiles of drug candidates. The fluorine atoms contribute to the metabolic stability and can affect the biological activity of the molecules.

- Enzyme Inhibitors : The difluoromethylenation process to synthesize chiral 2,4-disubstituted 3,3-difluoropyrrolidines demonstrates the importance of the difluoropyrrolidine moiety in the design of enzyme inhibitors, highlighting its impact on decreasing the basicity of the amine functionality and inhibiting enzymatic recognition processes (Li & Hu, 2007).

Advanced Organic Synthesis and Material Science

The versatility of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine extends into advanced organic synthesis, where its azide group facilitates the construction of complex molecular architectures, and in material science for the development of new materials with potential applications in various fields.

- Complex Heterocycles : Utilization in the synthesis of complex heterocyclic compounds, such as spiro[pyrrolidine-3,3'-oxindoles], through cascade transformations showcases the compound's role in building intricate molecular structures with potential biological relevance (Akaev et al., 2017).

Mécanisme D'action

Target of Action

Azides and pyrrolidines, which are part of this compound, are often used in the synthesis of biologically active molecules . Azides can react with alkynes to form stable triazole rings, a reaction known as click chemistry, which is often used in drug design . Pyrrolidines are found in many bioactive compounds and can interact with various biological targets .

Mode of Action

Without specific studies on “1-(2-Azidoethyl)-3,3-difluoropyrrolidine”, it’s difficult to predict its exact mode of action. Azides can act as a bio-orthogonal chemical reporter that can be selectively modified with probes for visualization or enrichment . Pyrrolidines can exhibit diverse modes of action depending on their substitution pattern .

Biochemical Pathways

Compounds containing azides and pyrrolidines can be involved in a wide range of biochemical processes .

Result of Action

Without specific studies, it’s difficult to predict the molecular and cellular effects of “1-(2-Azidoethyl)-3,3-difluoropyrrolidine”. Azides and pyrrolidines are often used in the synthesis of biologically active compounds, suggesting that this compound could potentially have bioactive properties .

Action Environment

The action, efficacy, and stability of “1-(2-Azidoethyl)-3,3-difluoropyrrolidine” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of azides can be influenced by the presence of certain catalysts .

Propriétés

IUPAC Name |

1-(2-azidoethyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTWIEHDIYYTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

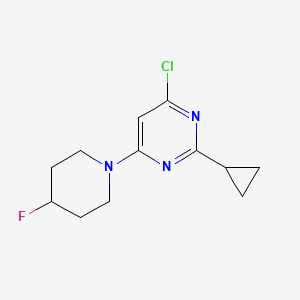

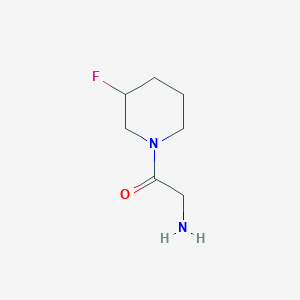

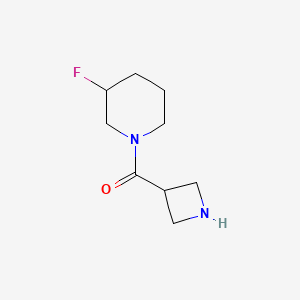

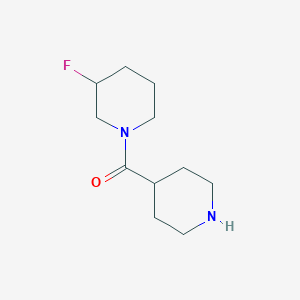

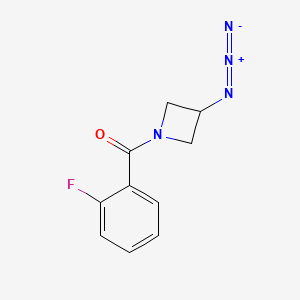

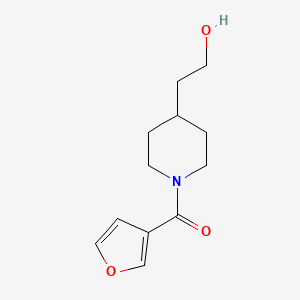

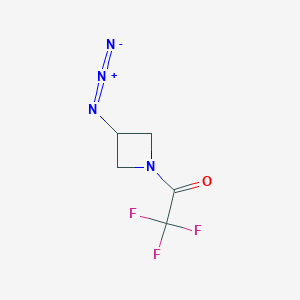

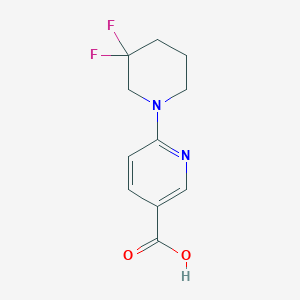

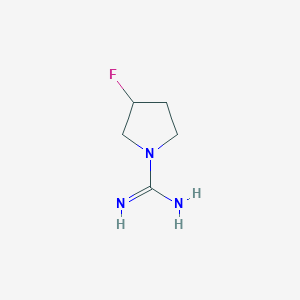

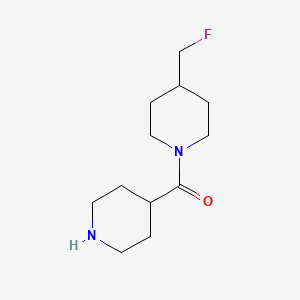

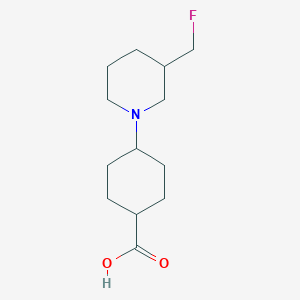

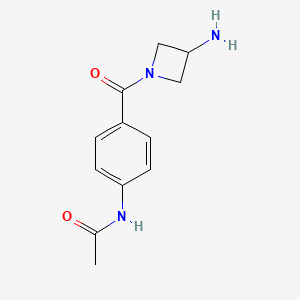

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.